![molecular formula C13H8ClF3N4 B2910170 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1092346-62-7](/img/structure/B2910170.png)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule known for its unique structure and diverse reactivity. It features a pyrazolo[1,5-a]pyrimidine core, substituted at specific positions with a pyridinyl group, a chlorine atom, and a trifluoromethyl group. This arrangement endows the compound with distinct physical and chemical properties, making it an interesting subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: The compound can be synthesized via a multi-step process starting with commercially available reagents. A common route involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate intermediates under controlled conditions.
Cyclization Reaction: A key step involves cyclization to form the pyrazolo[1,5-a]pyrimidine core. This is typically achieved using strong bases or acid catalysts, facilitating the formation of the heterocyclic ring.
Industrial Production Methods
Industrial production often involves optimization of the lab-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Scale-up processes might include continuous flow reactors to enhance reaction efficiency and product isolation techniques such as crystallization and chromatographic separation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the pyridinyl ring, using reagents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify functional groups, employing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position, using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acetic acid as solvent.
Reduction: Lithium aluminum hydride, Hydrogen gas, Palladium on carbon catalyst.
Substitution: Alkoxides, Amines, Anhydrous conditions, Aprotic solvents.
Major Products Formed
Oxidized derivatives: with functional groups such as ketones or carboxylic acids.
Reduced derivatives: like alcohols or amines.
Substituted products: with new groups replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, the compound serves as a building block for synthesizing novel molecules with potential pharmaceutical applications. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound's biological activity is being explored, with studies indicating its potential as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
In the industry, the compound is used in the development of agrochemicals, where its derivatives exhibit herbicidal or pesticidal properties. Its stability and reactivity also make it suitable for use in material science, including polymer and nanomaterial fabrication.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Specific pathways involved depend on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
相似化合物的比较
Highlighting Uniqueness
Compared to similar compounds, 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties affecting its reactivity and biological activity.
List of Similar Compounds
7-[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
7-[3-Methyl-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
7-[3-Chloro-5-methyl-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
In sum, this compound showcases a balance of structural complexity and functionality, offering a wide range of applications and interesting chemical behavior. Got any experiments or applications in mind for it?
属性
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c1-7-4-11-18-3-2-10(21(11)20-7)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBTFOODWQRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
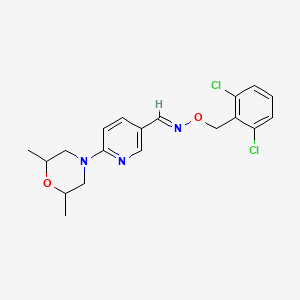
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2910092.png)
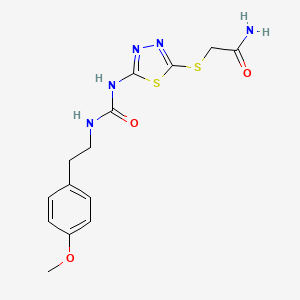
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2910094.png)
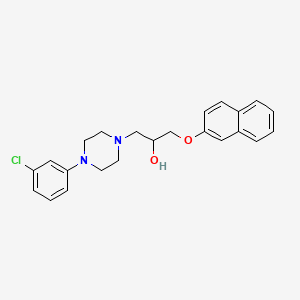
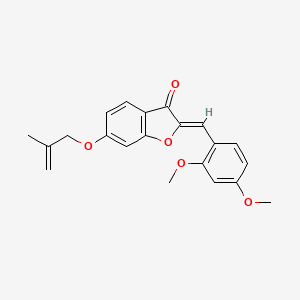
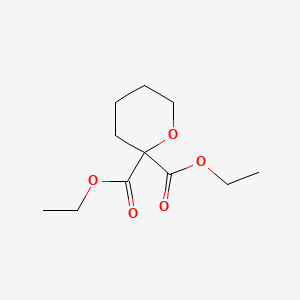
![1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2910102.png)
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one](/img/structure/B2910103.png)
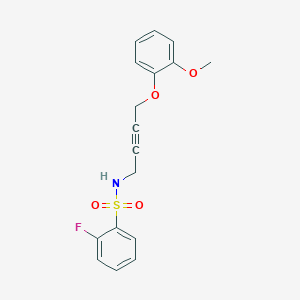
![3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2910105.png)
![8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2910106.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide](/img/structure/B2910107.png)
![(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2910110.png)
